molecular formula C30H25P5 B13707988 Pentaphenylcyclopentaphosphane

Pentaphenylcyclopentaphosphane

Cat. No.: B13707988
M. Wt: 540.4 g/mol
InChI Key: ZWRMRAPCUFXCEQ-UHFFFAOYSA-N
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Description

Pentaphenylcyclopentaphosphane, with the formula c-(P5Ph5), is a cyclic organophosphorus compound of significant interest in inorganic and organometallic chemistry. Its primary research value lies in its role as a versatile ligand for synthesizing polynuclear metal complexes. For instance, it reacts with Cu(I)Cl to form well-defined copper(I) chloride clusters, such as [Cu₄(µ₄-Cl)₂(µ₂-Cl)₂{c-(P5Ph5)}₂] and [Cu₆(µ₃-Cl)₂(µ₂-Cl)₂{c-(P5Ph5)}₂], which exhibit distinct cuprophilic interactions . The compound can be conveniently prepared from PhPCl₂ and thermally activated zinc powder in THF, with reactions yielding over 90% . Hydrolysis studies of c-(P5Ph5) in the presence of ZnCl₂ show conversion to phenylphosphane oxides, providing insights into its reactivity . This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes, such as fundamental chemical research and drug discovery . They are not intended for use in diagnostic procedures or for any clinical or therapeutic purpose .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H25P5

Molecular Weight

540.4 g/mol

IUPAC Name

1,2,3,4,5-pentakis-phenylpentaphospholane

InChI

InChI=1S/C30H25P5/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H

InChI Key

ZWRMRAPCUFXCEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2P(P(P(P2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Preparative Strategies for Pentaphenylcyclopentaphosphane

The synthesis of this compound, commonly denoted as (PPh)₅, is predominantly achieved through the reductive coupling of a suitable organophosphorus precursor.

Reductive Oligomerization of Organophosphorus Halides

The most convenient and high-yielding method for preparing this compound is the reductive oligomerization of dichlorophenylphosphine (B166023) (PhPCl₂). researchgate.netresearchgate.net This reaction is typically carried out using an activated metal as the reducing agent.

5 PhPCl₂ + 10 Zn → (PPh)₅ + 10 ZnCl₂

This method has been shown to produce this compound in yields exceeding 90% after purification by recrystallization. researchgate.net Other reducing agents, such as alkali metals (Li, Na, K) or magnesium, have also been employed. researchgate.net However, these reductants often lead to a broader distribution of cyclophosphane ring sizes, producing a mixture of (PPh)n where n can be 4, 5, or 6, thus complicating purification and reducing the yield of the desired pentamer. researchgate.netacs.org

Table 1: Comparison of Reducing Agents in the Synthesis of (PPh)n from PhPCl₂

Reducing AgentPredominant ProductsYield of (PPh)₅Reference
Activated Zn(PPh)₅> 90% researchgate.net
Li, Na, K, MgMixture of (PPh)₄, (PPh)₅, (PPh)₆Lower/Variable researchgate.netacs.org

Alternative Routes and Yield Optimization

While reductive coupling with metals is the dominant strategy, other routes to cyclophosphanes have been explored. Modern approaches include the dehydrocoupling of primary phosphines (RPH₂). d-nb.infonih.gov For instance, the dehydrocoupling of phenylphosphine (B1580520) (PhPH₂) can selectively yield (PPh)₅. nih.gov This method avoids the use of stoichiometric metal reagents and the subsequent formation of metal halide by-products. nih.gov

Yield optimization for the synthesis of this compound primarily focuses on the choice of reductant and reaction conditions in the reductive oligomerization method. The use of thermally activated zinc powder is a key optimization, providing superior selectivity for the five-membered ring compared to other metals like lithium, sodium, or magnesium. researchgate.net The high selectivity simplifies the purification process, typically involving recrystallization from a suitable solvent like acetonitrile (B52724), leading to high isolated yields of pure (PPh)₅. researchgate.net

Table 2: Optimized Synthesis of this compound

PrecursorReducing AgentSolventYieldPurification MethodReference
DichlorophenylphosphineThermally Activated ZincTHF> 90%Recrystallization researchgate.net

Elucidation of Formation Mechanisms

Understanding the mechanism of cyclophosphane formation is essential for controlling the reaction outcome and improving synthetic efficiency. The process is believed to involve highly reactive, transient intermediates.

Role of Activated Metal Reductants

The function of the activated metal, particularly zinc, is to act as a two-electron reductant for the dichlorophenylphosphine precursor. Thermal activation of zinc powder is crucial as it removes passivating oxide layers from the metal surface and increases its surface area, thereby enhancing its reducing power. This allows for a controlled, heterogeneous reaction that efficiently reduces the P-Cl bonds. The superiority of activated zinc over more reactive alkali metals in providing a selective synthesis of (PPh)₅ suggests that a more controlled reduction potential is beneficial. researchgate.net The less reactive nature of zinc compared to alkali metals likely prevents over-reduction and favors the specific oligomerization pathway leading to the thermodynamically stable five-membered ring, whereas stronger reductants can lead to a less controlled oligomerization and a mixture of ring sizes. researchgate.netacs.org

Oligomerization of Transient Phosphinidenes

The reduction of dichlorophenylphosphine by a metal reductant is proposed to proceed via the formation of a transient phenylphosphinidene intermediate (Ph-P). acs.orgcore.ac.uk This species is a highly reactive P1 building block with a lone pair and a vacant p-orbital on the phosphorus atom.

PhPCl₂ + 2e⁻ → [Ph-P] + 2Cl⁻ 5 [Ph-P] → (PPh)₅

This mechanistic understanding highlights that the reaction conditions must favor the generation and subsequent controlled oligomerization of the phosphinidene (B88843) intermediate to achieve a high yield of the desired cyclophosphane.

Reactivity Profiles and Transformative Chemistry

Phosphinidene (B88843) Generation and Transfer Reactions

The P-P bonds within the pentaphenylcyclopentaphosphane ring can be cleaved under specific conditions to generate phenylphosphinidene, a highly reactive intermediate. This species can be trapped or utilized in situ for further reactions, including the formation of stable adducts and catalytic applications.

Thermal Decomposition as a Source of Phenylphosphinidene

The thermal decomposition of this compound is a known method for generating the phenylphosphinidene fragment. researchgate.net While direct thermolysis requires high temperatures, the decomposition of related compounds derived from it provides a clearer pathway. For instance, phenylphosphinic anhydride (B1165640), which can be formed from reactions involving this compound, decomposes to yield phenylphosphinidene. rsc.orgrsc.org This reactive intermediate can then be intercepted by suitable trapping agents. rsc.orgrsc.org For example, the phenylphosphinidene generated from the decomposition of phenylphosphinic anhydride has been successfully trapped with benzil (B1666583) to form a spirophosphole. rsc.orgrsc.org The thermal degradation of monosubstituted phosphinic acids to produce phosphines and phosphonic acids is explained by a mechanism involving the formation of phenylphosphinidene from an anhydride intermediate, which itself can be linked to the reactivity of this compound with the acid. rsc.orgrsc.org

Formation and Reactivity of N-Heterocyclic Carbene-Phosphinidene Adducts

A significant application of this compound is its reaction with N-heterocyclic carbenes (NHCs) to form stable carbene-phosphinidene adducts. escholarship.org This reaction typically involves treating the free carbene with one-fifth of an equivalent of this compound. escholarship.org The synthesis is often straightforward, such as the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene with (PPh)₅ at room temperature, which affords the corresponding NHC-phosphinidene adduct in high yield. researchgate.net

The resulting adducts are notable for their electronic structure, which can be described by two resonance forms: a polarized form with a single bond between the NHC and the phosphorus atom, and a phosphaalkene form with a double bond. escholarship.orgrsc.org The relative contribution of each form is often evaluated using ³¹P NMR spectroscopy, where the chemical shift provides insight into the π-accepting ability of the NHC. escholarship.orgrsc.org These adducts can also be synthesized by reacting an NHC with dichlorophenylphosphine (B166023) followed by reduction with magnesium. smu.ca However, the direct reaction with this compound is a common and effective route. rsc.orgsmu.ca In some cases, attempts to form these adducts by direct reaction with (PPh)₅ have been unsuccessful, even with heating, indicating that the reactivity is dependent on the specific NHC used. rsc.org

These NHC-phosphinidene adducts can also be prepared from NHC-phosphaketene adducts, which release carbon monoxide upon thermolysis to yield the desired product. rsc.orgnih.gov

Phosphinidene-Based Catalysis and Synthetic Utility

The carbene-phosphinidene adducts derived from this compound have demonstrated utility in coordination chemistry and catalysis. smu.ca Due to the unique bonding nature of the adducts, they can be used as ligands to form stable metal complexes. smu.ca These adducts serve as valuable tools for probing the electronic properties of NHC ligands. rsc.org The synthetic utility of phosphinidene transfer reactions extends to catalysis, where phosphinidene complexes can act as intermediates. smu.ca For instance, rhodium-catalyzed asymmetric dehydrocoupling of phosphines to form P-stereogenic diphosphines is a process where phosphinidene intermediates are implicated. nsf.gov The generation of phosphinidene from precursors like this compound is a key step that enables these catalytic cycles. smu.ca

Insertion Reactions into Phosphorus-Phosphorus Bonds

The P₅ ring of this compound is susceptible to cleavage and insertion by various unsaturated organic molecules and other substrates. These reactions provide a powerful method for synthesizing novel organophosphorus compounds by breaking one or more P-P bonds and incorporating new atomic fragments.

Intermolecular Insertion of Unsaturated Organic Molecules (e.g., Ketones, Acetonitrile)

Unsaturated organic molecules can insert into the P-P bonds of this compound, often facilitated by transition metal complexes. researchgate.net Acetonitrile (B52724) has been shown to insert into a P-P bond of cyclo-(P₅Ph₅) in reactions with metal carbonyl complexes like [M(CO)₄Lₓ] (where M = Mo) in boiling toluene. researchgate.netresearchgate.net

The insertion of ketones has also been demonstrated. researchgate.net The reaction of this compound with ketones such as acetone (B3395972) and cyclooctanone (B32682) in the presence of [Mo(CO)₄(cod)] results in air-stable trinuclear molybdenum complexes. researchgate.net In these products, a bis-phosphanido ligand is formed through the insertion of the ketone into the phosphorus ring, which then bridges a Mo(CO)₃-Mo(CO)₃ unit. researchgate.net These reactions represent the first examples of carbonyl compound insertion into the P-P bond of cyclic oligophosphorus compounds. researchgate.net

Table 1: Insertion Reactions of Unsaturated Molecules into this compound

Inserting MoleculeCatalyst/ConditionsProduct DescriptionReference
Acetonitrile[M(CO)₄Lₓ], boiling tolueneInsertion into a P-P bond of the phosphane ring. researchgate.netresearchgate.net
Acetone[Mo(CO)₄(cod)]Trinuclear Mo complex with a (PPh−PPh−PPh−PPh−CMe₂O−PPh)²⁻ bridging ligand. researchgate.net
Cyclooctanone[Mo(CO)₄(cod)]Trinuclear Mo complex with a (PPh−PPh−PPh−PPh−C(CH₂)₇O−PPh)²⁻ bridging ligand. researchgate.net

Reactions with Chalcogen-Containing Substrates (e.g., Disulfides, Diselenides)

This compound undergoes rhodium-catalyzed insertion reactions with acyclic and cyclic disulfides and diselenides. nih.govacs.org This reaction effectively cleaves two P-P bonds of the cyclophosphine and inserts a single PhP group into the S-S or Se-Se bond of the substrate. acs.org The process yields organophosphorus compounds where a phosphorus atom is bonded to a phenyl group and two organothio or organoseleno groups. nih.govacs.org

The reaction is versatile, working with various disulfides, including those with functional groups like triethylsilyloxy and methoxycarbonyl, as well as diphenyl disulfide. acs.org It has also been successfully applied to the synthesis of heterocyclic compounds containing an S-P-S linkage by using cyclic disulfides. nih.govacs.org Similarly, reactions with diphenyl diselenide and dibutyl diselenide produce the corresponding insertion products. acs.org The reaction is considered an efficient transformation of P-P bonds into P-S or P-Se bonds. mdpi.com

Table 2: Rhodium-Catalyzed Insertion of PhP from (PPh)₅ into Disulfides and Diselenides

SubstrateProductYieldReference
Dibutyl disulfidePhenylphosphonodithious acid dibutyl ester91% acs.org
Bis(2-(triethylsilyloxy)ethyl) disulfidePhenylphosphonodithious acid bis(2-(triethylsilyloxy)ethyl) ester82% acs.org
Diphenyl disulfidePhenylphosphonodithious acid diphenyl ester90% acs.org
Diphenyl diselenidePhenylphosphonodiselenoic acid diphenyl ester (after air oxidation)73% acs.org
Dibutyl diselenidePhenylphosphonodiselenoic acid dibutyl ester (after air oxidation)75% acs.org

Reactivity with Lewis Acids and Electrophiles

The interaction of this compound with Lewis acids and electrophiles is characterized by the electronic properties of the phosphorus-phosphorus (P-P) bonds. These bonds, composed of lone-pair-bearing phosphorus atoms, can act as nucleophilic sites, initiating reactions that can lead to simple adducts or complex structural transformations.

Adduct Formation and Electron Density Perturbations

The nucleophilic character of the P-P bond in this compound allows it to react with suitable electrophiles to form adducts. This process involves the donation of an electron pair from a phosphorus atom to the electrophile, creating a new covalent bond and perturbing the electron density of the phosphane ring.

A notable example is the reaction with a carbene to form a stable carbene phosphinidene adduct. This reaction effectively functionalizes the phosphorus ring by inserting a P-C bond. The resulting adduct exhibits significant changes in its spectroscopic properties, reflecting the altered electronic environment. The ³¹P{¹H} NMR spectrum, for instance, shows a characteristic upfield shift, consistent with an increase in electron density at the phosphorus center involved in the new bond.

Table 1: Spectroscopic and Structural Data for a Carbene Phosphinidene Adduct

This table presents key analytical data for the adduct formed between this compound and 1,3,4,5-tetramethylimidazol-2-ylidene, illustrating the electronic and structural changes upon adduct formation.

ParameterValueSignificance
³¹P{¹H} NMR Chemical Shift (δ) -53.5 ppmHigh-field shift indicates high electron density at the 2-coordinate P center.
¹³C NMR Chemical Shift (carbene C) 169 ppmUpfield shift of 44.7 ppm from the free carbene, indicating rehybridization.
P-C Bond Length 179.4 pmIntermediate length suggesting a polarized bond with weak π-interaction.
Valence Angle at P 102.3°Reflects the geometry of the newly formed phosphinidene center.

Data sourced from a study on carbene phosphinidene adducts.

Cleavage and Rearrangement Processes Induced by Acidic Catalysts

The P-P bonds within the this compound ring are susceptible to cleavage under acidic conditions. Acid catalysts, both Brønsted and Lewis acids, can activate the ring, making it prone to cleavage and subsequent rearrangement. frontiersin.orgsparkl.me This reactivity is a general feature of compounds containing homonuclear non-metal bonds. researchgate.net The activation can proceed through protonation or coordination of a Lewis acid to a phosphorus atom, which weakens the adjacent P-P bond and facilitates nucleophilic attack or ring-opening. sparkl.meuni-regensburg.de

While specific studies detailing the acid-catalyzed cleavage of this compound are not extensively documented in the provided context, the general principles of acid catalysis on P-P bonds suggest a likely reaction pathway. frontiersin.orgmdpi.com Such reactions can be initiated by Lewis acids, basic catalysts, or transition metals. researchgate.net For instance, the use of strong acids like triflic acid has been shown to cleave the robust C-C bonds in binaphthol derivatives, a process that relies on dual protonation to weaken the bond. nih.gov A similar mechanism could be envisioned for the P-P bonds in cyclophosphines. The process would likely involve the initial formation of a protonated or Lewis acid-adduct intermediate, followed by cleavage of a P-P bond to form a linear phosphine (B1218219) derivative. Depending on the reaction conditions and the nature of the acid catalyst, this could lead to a variety of rearranged or fragmented products. uni-regensburg.deresearchgate.net

Oxidative Addition Reactions

Oxidative addition is a pivotal reaction class for this compound, particularly with transition metal complexes. This process involves the cleavage of a P-P bond and the formation of two new bonds between the phosphorus atoms and a metal center, thereby increasing the oxidation state and coordination number of the metal.

Interactions with Metal Carbonyl Fragments

This compound exhibits rich reactivity towards Group 6 metal carbonyls (Cr, Mo, W). researchgate.netnih.gov These reactions can lead to a variety of phosphorus-rich complexes where the cyclophosphane acts as a ligand. Depending on the reaction conditions, it can coordinate in different ways while keeping its five-membered ring intact. It can act as a monodentate ligand, a bridging ligand between two metal centers, or a bidentate chelating ligand.

However, a more complex reaction pathway involves the oxidative addition of a P-P bond to the metal carbonyl fragment. researchgate.netresearchgate.net This reaction is often accompanied by other transformations, such as the insertion of solvent molecules like acetonitrile into a P-P bond, leading to novel, complex organometallic structures. researchgate.netresearchgate.net

Table 2: Examples of this compound-Metal Carbonyl Complexes

This table summarizes various complexes formed from the reaction of cyclo-(P₅Ph₅) with Group 6 metal carbonyls, highlighting the versatility of its coordination and reactivity.

Metal (M)ReactantProduct ComplexCoordination Mode of P₅Ph₅Ring Status
Cr, W, Mo[M(CO)₄Lₓ][M(CO)₅{cyclo-(P₅Ph₅)-κP¹}]MonodentateIntact
Cr[Cr(CO)₅(THF)][{Cr(CO)₅}₂{μ-cyclo-(P₅Ph₅)-κP¹,P³}]BridgingIntact
Cr, Mo, W[M(CO)₄(NBD)] or [M(CO)₅(THF)][M(CO)₄{cyclo-(P₅Ph₅)-κP¹,P²}]BidentateIntact
Cr, W, Mo[M(CO)₄Lₓ] in presence of AcetonitrileDinuclear cluster with a (PPh-PPh-PPh-PPh-CMe=N-PPh)²⁻ ligandLigand from Ring OpeningCleaved

Data compiled from studies on Group 6 metal carbonyl complexes. researchgate.netresearchgate.net

Impact on Phosphorus Ring Integrity

The interaction with metal carbonyls can have a profound impact on the integrity of the this compound ring. While many reactions result in simple coordination complexes where the P₅ ring remains intact, more drastic conditions or specific reagents can induce ring cleavage. researchgate.net

A significant example is the reaction with [M(CO)₄Lₓ] (M = Cr, Mo, W) in the presence of acetonitrile. This process involves an unusual transformation that includes the oxidative addition of a P-P bond to the metal center, followed by the insertion of an acetonitrile molecule into another P-P bond. researchgate.netresearchgate.net This cascade results in the formation of a novel bis-phosphanido ligand that bridges a newly formed metal-metal bond. researchgate.net This demonstrates that the phosphorus ring is not inert and can be chemically transformed into more complex ligand structures through metal-mediated activation, significantly expanding the potential of organophosphorus chemistry. researchgate.net

Functionalization and Derivatization Studies

The functionalization of cyclooligophosphanes like this compound, while retaining the ring structure, is a key goal for synthesizing new phosphorus-containing materials and ligands. researchgate.netresearchgate.net This allows for the tuning of the electronic and steric properties of the molecule.

One clear method of derivatization is through the reaction with electrophiles that add to a single phosphorus atom without causing ring cleavage, as seen in the formation of the carbene phosphinidene adduct discussed previously. Another potential route, though less explored for this specific compound, involves the catalytic addition of P-P bonds to unsaturated substrates like nitriles, which has been demonstrated for other cyclophosphines. scispace.com

Studies have also shown that thermal decomposition of certain acylphosphine precursors can yield this compound, suggesting that derivatization could potentially be achieved by modifying these precursors before the final ring formation step. ethz.ch While the coordination chemistry of this compound is well-studied, direct and selective functionalization of the intact P₅ ring remains an area with potential for significant future development, promising new routes to tailor-made organophosphorus compounds. researchgate.net

Modification while Retaining Cyclic Structure

The phosphorus atoms in the this compound ring possess lone pairs of electrons, allowing them to function as Lewis bases and coordinate to metal centers. This coordination chemistry is a primary mode of modification where the P₅ ring structure is preserved. The cyclophosphane can act as a mono- or polydentate ligand, bridging multiple metal centers to form complex clusters. researchgate.netrsc.org

A notable example is its reaction with copper(I) chloride (CuCl). When this compound reacts with CuCl, it can form multinuclear copper cluster complexes. researchgate.net In these structures, the (PPh)₅ ring acts as a multidentate ligand, binding to the copper centers through its phosphorus atoms without undergoing ring cleavage. Two such characterized complexes are a tetranuclear copper(I) cluster, [Cu₄(μ₄-Cl)₂(μ₂-Cl)₂{cyclo-(PPh)₅}₂], and a hexanuclear cluster, [Cu₆(μ₃-Cl)₂(μ₂-Cl)₂{cyclo-(PPh)₅}₂(thf)₂]. researchgate.net In these complexes, the (PPh)₅ ligand showcases its ability to stabilize complex inorganic frameworks.

Similarly, reactions with transition metal carbonyls can lead to coordination complexes where the ring remains intact. The reaction of (PPh)₅ with osmium carbonyl clusters like [Os₃(CO)₁₀(NCMe)₂] and [Os₃(CO)₁₀(NCMe)] yields various products. rsc.org Depending on the stoichiometry, the (PPh)₅ ring can act as a chelating ligand, binding to a triosmium unit through two of its phosphorus atoms, or as a bridging ligand linking two separate osmium clusters. rsc.org For instance, in the complex [Os₃(CO)₁₀{(PPh)₅}], the cyclophosphane chelates the Os₃ unit via its 1,3-phosphorus atoms. rsc.org

Table 1: Examples of Coordination Complexes with Intact this compound Ring

Metal PrecursorResulting Complex FormulaDescriptionReference
Copper(I) Chloride[Cu₄(μ₄-Cl)₂(μ₂-Cl)₂{cyclo-(PPh)₅}₂]A tetranuclear copper cluster where the (PPh)₅ ring acts as a ligand. researchgate.net
Copper(I) Chloride[Cu₆(μ₃-Cl)₂(μ₂-Cl)₂{cyclo-(PPh)₅}₂(thf)₂]A hexanuclear copper cluster stabilized by (PPh)₅ ligands. researchgate.net
[Os₃(CO)₁₀(NCMe)₂][Os₃(CO)₁₀{(PPh)₅}]A triosmium cluster chelated by the cyclophosphane ligand through two phosphorus atoms. rsc.org
[Os₃(CO)₁₁(NCMe)][{Os₃(CO)₁₁}₂{(PPh)₅}]Two triosmium units are linked by a single (PPh)₅ ring. rsc.org

Ring Expansion Reactions

While less common than reactions that retain or fragment the ring, this compound can undergo ring expansion through the insertion of atoms into the P-P bonds of the cyclic backbone. These reactions are significant as they provide pathways to larger, often six-membered, phosphane rings.

A key example is the rhodium-catalyzed insertion of sulfur atoms from disulfides into the P-P bonds of the (PPh)₅ ring. science.gov This reaction transforms the five-membered phosphane ring into a six-membered thiacyclophosphane. The reaction of this compound with acyclic disulfides in the presence of a rhodium catalyst leads to the formation of organophosphorus compounds containing a P-S-P linkage within the newly formed ring, demonstrating a clean insertion of a sulfur atom that expands the cyclic structure. science.gov

Another type of transformation that results in a larger ring system is the reaction with certain α-diketones, such as benzil. The reaction between this compound and benzil results in the formation of 2,3,5,7,8-pentaphenyl-1,4,6,9-tetraoxa-5-phosphaspiro[4.4]nonadiene. datapdf.com In this complex spirocyclic product, the original five-membered ring is incorporated into a larger structure through the formation of new P-O bonds with the diketone, effectively creating a new nine-membered system containing the phosphorus atom.

Table 2: Ring Expansion Reactions of this compound

Reagent(s)Product TypeReaction DescriptionReference
Acyclic/Cyclic Disulfides, Rhodium CatalystSix-membered thiacyclophosphanesRhodium-catalyzed insertion of a sulfur atom into a P-P bond of the (PPh)₅ ring. science.gov
Benzil (an α-diketone)2,3,5,7,8-pentaphenyl-1,4,6,9-tetraoxa-5-phosphaspiro[4.4]nonadieneReaction with an α-diketone leading to a complex spirocyclic system with an expanded ring. datapdf.com

Ring Fragmentation Pathways

The cleavage of one or more P-P bonds in this compound leads to ring fragmentation. These reactions are often initiated by transition metals or reactive main-group species and can result in linear phosphane chains or the transfer of phosphinidene (PPh) units.

A well-documented fragmentation pathway involves the reaction of (PPh)₅ with Group 6 metal carbonyls, such as [M(CO)₄L₂] (where M = Cr, Mo, W), in the presence of acetonitrile. researchgate.net This reaction proceeds via an unusual transformation that includes the oxidative addition of a P–P bond to the metal center, followed by the insertion of an acetonitrile molecule into the cleaved P-P bond. researchgate.net The final product is a binuclear metal complex bridged by a novel bis-phosphanido ligand, (PPh−PPh−PPh−PPh−CMe=N−PPh)²⁻, which is formed from the complete fragmentation and rearrangement of the original P₅ ring. researchgate.net This reaction highlights how the cyclophosphane can act as a source of complex multidentate phosphanido ligands.

Another significant fragmentation pathway is the phosphinidene transfer reaction. This compound can serve as a source of phenylphosphinidene (PPh) fragments. researchgate.net For instance, the reaction of (PPh)₅ with N-heterocyclic carbenes (NHCs) results in the formal transfer of a PPh unit to the carbene, forming an NHC-phosphinidene adduct (NHC=PPh). researchgate.net This process breaks down the P₅ ring to generate a highly reactive phosphorus species, demonstrating the utility of cyclophosphanes as phosphinidene precursors.

Table 3: Ring Fragmentation Reactions of this compound

Reagent(s)Product TypeReaction DescriptionReference
Group 6 Metal Carbonyls, AcetonitrileBinuclear metal complexes with a bridging bis-phosphanido ligandOxidative addition of a P-P bond to the metal, followed by insertion of acetonitrile, leading to ring fragmentation. researchgate.net
N-Heterocyclic Carbenes (NHCs)NHC-phosphinidene adducts (NHC=PPh)Transfer of a phenylphosphinidene (PPh) unit from the fragmented ring to the carbene. researchgate.net

Coordination Chemistry and Ligand Architectures

Pentaphenylcyclopentaphosphane as a Ligand in Organometallic Complexes

This compound, with its five-membered ring of phosphorus atoms each bearing a phenyl group, presents multiple potential donor sites for coordination to metal centers. This inherent flexibility allows it to exhibit monodentate, bidentate, bridging, and even polydentate coordination modes, influencing the resulting architecture and properties of the organometallic complexes.

Monodentate Coordination Modes

In its simplest coordination mode, this compound acts as a monodentate ligand, donating a single lone pair of electrons from one of its phosphorus atoms to a metal center. colab.wslibretexts.org This type of interaction is observed in the reaction of this compound with certain metal carbonyls. For instance, the reaction with chromium pentacarbonyl acetonitrile (B52724) affords a complex where the cyclophosphane is bound to the chromium center through a single phosphorus atom. researchgate.net Similarly, reaction with [Os3(CO)11(NCMe)] can yield a monosubstituted cluster where the (PPh)5 ring is coordinated to one osmium atom. rsc.orgresearchgate.net

This monodentate coordination leaves the remaining phosphorus atoms of the ring uncoordinated and available for further reactions or to influence the steric and electronic environment of the metal center. colab.wslibretexts.org

Bidentate and Bridging Coordination Geometries

This compound can also engage in more complex coordination, acting as a bidentate or bridging ligand. colab.ws In a bidentate fashion, two phosphorus atoms from the ring coordinate to a single metal center, forming a chelate ring. This is seen in complexes with Group 6 metal carbonyls, such as [M(CO)4{cyclo-(P5Ph5)-κP¹,P³}] (where M = Cr, Mo, W), where the phosphorus atoms in the 1 and 3 positions of the ring bind to the metal. researchgate.net

Alternatively, the cyclophosphane can act as a bridging ligand, linking two metal centers. An example is the complex [{Cr(CO)5}2{μ-cyclo-(P5Ph5)-κP¹,P³}], where the this compound bridges two chromium pentacarbonyl units. researchgate.net In some instances, a ligand can be both bidentate and bridging, where two of its donor atoms coordinate to one metal center, and another part of the ligand binds to a second metal center.

Polydentate Coordination and Influence on Metal Centers

The presence of multiple phosphorus donor atoms allows this compound to exhibit polydentate coordination, binding to a metal center through more than two atoms. alfachemic.comfiveable.me This multidentate binding significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect. fiveable.me The specific coordination number and geometry adopted by the ligand are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. mdpi.com

The coordination of this compound to a metal center can induce significant changes in the metal's properties. The strong σ-donating and π-accepting character of the phosphine (B1218219) moieties can influence the electron density at the metal, thereby affecting its reactivity and catalytic activity. alfachemic.com

Formation of Metal Cluster Complexes

This compound has proven to be a valuable ligand in the construction of multinuclear metal cluster complexes, particularly with transition metals from Group 6 and the iron-ruthenium-osmium triad.

Triosmium and Triruthenium Carbonyl Cluster Derivatives

The reaction of this compound with triosmium and triruthenium carbonyl clusters has yielded a rich variety of derivatives. For example, the reaction of (PPh)5 with [Os3(CO)10(NCMe)2] in a 1:1 molar ratio produces a pair of inversion isomers with the formula [Os3(CO)10{(PPh)5}]. rsc.orgresearchgate.net In these clusters, the cyclophosphane ligand chelates the triosmium unit through the 1,3-phosphorus atoms of the ring. rsc.org Varying the stoichiometry of the reactants can lead to different products; for instance, a 3:1 molar ratio of (PPh)5 to [Os3(CO)10(NCMe)2] gives the cluster [Os3(CO)10{(PPh)5}2]. rsc.orgresearchgate.net

Furthermore, reactions with [Os3(CO)11(NCMe)] can produce clusters like [Os3(CO)11{(PPh)5}] and [{Os3(CO)11}2{(PPh)5}]. rsc.orgresearchgate.net The former can further react with [Ru3(CO)11(NCMe)] to generate a mixed-metal cluster, [(OC)11Os3{(PPh)5}Ru3(CO)11]. rsc.orgresearchgate.net These studies have also revealed interesting thermal conversions between different cluster isomers. rsc.orgresearchgate.net

Group 6 Metal (Cr, Mo, W) Carbonyl Complexes

This compound readily reacts with Group 6 metal carbonyl complexes to form a range of products where the cyclophosphane ligand remains intact. researchgate.net The nature of the product depends on the specific metal and the reaction conditions. For example, with chromium carbonyls, both monodentate, [Cr(CO)5{cyclo-(P5Ph5)-κP¹}], and bidentate bridging complexes, [{Cr(CO)5}2{μ-cyclo-(P5Ph5)-κP¹,P³}], can be isolated. researchgate.net

With molybdenum and tungsten carbonyls, bidentate chelate complexes of the type [M(CO)4{cyclo-(P5Ph5)-κP¹,P³}] (M = Mo, W) are formed. researchgate.net For the tungsten complex, both exo and endo isomers have been identified, which are nearly isoenergetic and exist in equilibrium in solution. researchgate.net The thermal properties of these Group 6 metal complexes have also been investigated, showing decomposition pathways that involve the loss of carbon monoxide and phenyl groups. researchgate.net

Table of Coordination Complexes with this compound

ComplexMetalCoordination Mode of (PPh)5Reference
[Cr(CO)5{cyclo-(P5Ph5)-κP¹}]CrMonodentate researchgate.net
[{Cr(CO)5}2{μ-cyclo-(P5Ph5)-κP¹,P³}]CrBidentate, Bridging researchgate.net
[M(CO)4{cyclo-(P5Ph5)-κP¹,P³}] (M=Cr, Mo, W)Cr, Mo, WBidentate researchgate.net
[Os3(CO)10{(PPh)5}]OsBidentate, Chelating rsc.orgresearchgate.net
[Os3(CO)10{(PPh)5}2]OsNot specified rsc.orgresearchgate.net
[Os3(CO)11{(PPh)5}]OsMonodentate rsc.orgresearchgate.net
[{Os3(CO)11}2{(PPh)5}]OsBridging rsc.orgresearchgate.net
[(OC)11Os3{(PPh)5}Ru3(CO)11]Os, RuBridging rsc.orgresearchgate.net

Copper(I) Halide Cluster Complexes

This compound, cyclo-(P₅Ph₅), serves as a versatile ligand in the formation of copper(I) halide cluster complexes. Its reactions with copper(I) halides yield a variety of polynuclear complexes with distinct structural characteristics. The coordination of cyclo-(P₅Ph₅) to copper(I) centers is a key area of research, demonstrating the ligand's ability to facilitate the assembly of complex inorganic cores. researchgate.net

The reaction of this compound with copper(I) chloride results in the formation of notable tetranuclear and hexanuclear clusters. researchgate.net Specifically, the interaction with CuICl can produce the tetranuclear copper(I) chloride complex [Cu₄(μ₄-Cl)₂(μ₂-Cl)₂{cyclo-(P₅Ph₅)}₂], which features a Cu₄(μ₄-Cl)₂(μ₂-Cl)₂ cluster core. researchgate.net Additionally, a hexanuclear complex, [Cu₆(μ₃-Cl)₂(μ₂-Cl)₂{cyclo-(P₅Ph₅)}₂(thf)₂], can be synthesized. researchgate.net The formation of these varied cluster cores highlights the rich coordination chemistry of copper(I) halides. researchgate.net

In these complexes, the cyclopentaphosphane ring typically remains intact and can adopt several coordination modes. It can act as a monodentate, bridging, or bidentate ligand, influencing the final structure of the cluster. researchgate.net For instance, in some complexes, the phenyl rings attached to uncoordinated phosphorus atoms can adopt different orientations, leading to configurational isomers such as exo and endo forms. researchgate.net Theoretical calculations have shown these isomers to be practically isoenergetic, which is consistent with their observed equilibrium in solution. researchgate.net The specific halide present also influences the core structure; copper chloride and bromide clusters often form Cu₄X₄ octahedral cores, while copper iodide can lead to different arrangements. researchgate.net

Examples of Copper(I) Halide Cluster Complexes with this compound
Complex FormulaCluster CoreReference
[Cu₄(μ₄-Cl)₂(μ₂-Cl)₂{cyclo-(P₅Ph₅)}₂]Cu₄(μ₄-Cl)₂(μ₂-Cl)₂ researchgate.net
[Cu₆(μ₃-Cl)₂(μ₂-Cl)₂{cyclo-(P₅Ph₅)}₂(thf)₂]Cu₆(μ₃-Cl)₂(μ₂-Cl)₂ researchgate.net

Metallosupramolecular Assembly and Coordination Polymers

The construction of metallosupramolecular assemblies and coordination polymers relies on the principles of self-assembly, where molecular components spontaneously form ordered structures. canterbury.ac.nzmdpi.com In this context, this compound acts as a valuable building block due to its unique structural and electronic properties. researchgate.net Coordination polymers are a class of materials formed by linking metal ions or clusters with organic or organometallic ligands, resulting in one-, two-, or three-dimensional networks. numberanalytics.comscielo.org.mx The use of cyclo-Pn ligands, like this compound, allows for the creation of diverse and complex architectures, ranging from discrete polynuclear complexes to extensive coordination polymers. researchgate.net

Self-Assembly Principles Driven by Ligand Properties

The formation of specific supramolecular structures is governed by several factors, including the nature of the ligand, the coordination geometry of the metal center, and the reaction conditions. nih.gov The properties of the this compound ligand are a primary driver in the self-assembly process. Its ability to act as a multidentate ligand is crucial for the construction of coordination-driven assemblies. researchgate.net

The key ligand properties influencing self-assembly include:

Coordination Versatility : this compound can coordinate to metal centers through a single phosphorus atom (monodentate) or multiple phosphorus atoms (bidentate, bridging), and can also engage in π-coordination through its P-P bonds. researchgate.netresearchgate.net This flexibility allows for the formation of a wide array of structural motifs. The structural diversity of the resulting assemblies arises not only from the variety of coordination modes but also from the combination of these modes within a single compound. researchgate.net

Thermodynamic and Kinetic Factors : The self-assembly process is guided by the search for a thermodynamic minimum, leading to the most stable structure. mdpi.comfiveable.me By carefully controlling synthetic conditions such as solvent, temperature, and concentration, it is possible to influence the kinetic and thermodynamic factors that guide the assembly process and potentially isolate different crystalline phases or polymorphs. nih.govrsc.org

Structural Motifs in the Solid State

The varied coordination behavior of this compound leads to a rich diversity of structural motifs in the solid state. researchgate.net The final architecture is a direct consequence of how the ligand units bridge the metal centers.

Common structural motifs observed include:

Discrete Polynuclear Complexes : When the ligand coordinates in a way that leads to a closed, finite structure, discrete polynuclear complexes are formed. The previously mentioned tetranuclear and hexanuclear copper(I) chloride clusters are prime examples of such motifs. researchgate.net

One-Dimensional (1D) Coordination Polymers : If the this compound ligand bridges metal centers in a linear fashion, one-dimensional chains or ribbons can be formed. researchgate.netresearchgate.net For instance, structures can arise where triple-decker molecules are linked through their phosphorus atoms to copper-halide clusters, forming extended ribbons. researchgate.net

Multi-Dimensional Networks : The use of the cyclo-P₅ ligand as a multidentate building block can lead to the formation of two-dimensional (2D) or three-dimensional (3D) coordination polymers. researchgate.net These higher-dimensional structures are achieved when the ligand connects multiple metal centers in different directions, creating extended networks. researchgate.net

Coordination Modes of this compound and Resulting Structural Dimensions
Coordination ModeDescriptionResulting Structure TypeReference
MonodentateCoordinates to a single metal center through one P atom.Discrete Complexes researchgate.net
BidentateChelates or bridges metal centers using two P atoms.Discrete Complexes, 1D Polymers researchgate.net
BridgingLinks two or more metal centers.1D, 2D, or 3D Polymers researchgate.netresearchgate.net

The study of these solid-state structures is essential for understanding the relationship between the molecular building blocks and the macroscopic properties of the resulting materials. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure and dynamics of Pentaphenylcyclopentaphosphane in solution.

The ³¹P NMR spectrum of this compound and its complexes is highly informative. For metal carbonyl complexes of this compound, the ³¹P{¹H} NMR spectra often display five multiplets, indicative of an ABCDE spin system. researchgate.net This complexity arises from the chemical and magnetic inequivalence of the five phosphorus atoms in the ring upon coordination. researchgate.net In complexes where the cyclophosphane ligand chelates a metal unit through the 1,3-phosphorus atoms, the direct P-P coupling constants fall within the expected range for cyclophosphanes. rsc.org For instance, a notable long-range coupling constant, ³J(P2P4), of 160.1 Hz has been observed, which is unusually large and comparable to some direct P-P coupling constants. rsc.org The chemical shifts for tricoordinate phosphorus atoms are sensitive to the steric and electronic nature of their substituents. windows.net The typical chemical shift range for a C₃P environment is between -60 and -10 ppm. science-and-fun.de

When this compound acts as a ligand in various metal complexes, the ³¹P NMR chemical shifts provide insight into the coordination mode. researchgate.net For example, in a series of Group 6 metal carbonyl complexes, the cyclopentaphosphane ligand was shown to act in a monodentate, bridging, or bidentate fashion, each giving rise to distinct spectroscopic signatures. researchgate.net

Table 1: Illustrative ³¹P NMR Data for this compound Derivatives This table is for illustrative purposes and combines data from various sources.

Compound Type Spin System Observed Coupling Constants (Hz) Reference
Metal Carbonyl Complex (Chelating) ABCDE ³J(P2P4) = 160.1 rsc.org
Metal Carbonyl Complex (General) ABCDE N/A researchgate.net

Variable-temperature (VT) NMR studies are crucial for understanding the dynamic processes occurring in solutions of this compound and its derivatives. wisc.edunih.gov These experiments have demonstrated the interconversion of inversion isomers in certain triosmium carbonyl cluster derivatives of this compound. rsc.orgrsc.org By acquiring spectra at different temperatures, researchers can observe changes in signal shape and position, which can indicate processes like coordination-dissociation equilibria. researchgate.net For example, cooling a sample may slow down a fast exchange process, leading to the resolution of separate signals for each species involved. researchgate.net The study of configurational isomers, which differ in the orientation of the phenyl rings on uncoordinated phosphorus atoms, has also been facilitated by VT-NMR. researchgate.net Theoretical calculations have shown that some isomers, such as the exo and endo forms of a tungsten carbonyl complex, are practically isoenergetic, which aligns with the observation of an equilibrium between them in solution. researchgate.net

Two-dimensional (2D) NMR spectroscopy is a powerful tool that simplifies complex spectra by spreading information across two frequency dimensions, revealing correlations between nuclei. nih.govmnstate.edu For this compound derivatives, 2D ³¹P NMR experiments, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between the phosphorus atoms in the ring. rsc.orgrsc.org In a COSY spectrum, cross-peaks appear between signals of coupled nuclei, providing a direct map of the P-P bonding network within the molecule. longdom.org This technique was successfully used to deduce the phosphorus atom correlations for several triosmium carbonyl clusters containing the this compound ligand. rsc.org The ability of 2D NMR to resolve spectral overlap and facilitate assignments is critical for complex molecules where one-dimensional spectra are too crowded for straightforward interpretation. nih.govmnstate.edu

X-ray Crystallography for Definitive Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern to calculate an electron density map, from which the molecular structure can be built and refined. nih.gov The structures of several metal cluster derivatives of this compound have been established by single-crystal X-ray analysis. researchgate.netrsc.org These studies have provided unequivocal evidence for different coordination modes of the (PPh)₅ ring, such as 1,3-chelation to a triosmium unit. rsc.org Furthermore, X-ray crystallography has been used to differentiate between inversion isomers, revealing subtle differences in the orientation of the phenyl rings attached to the phosphorus atoms. researchgate.netrsc.org The technique is essential for understanding not just the molecular geometry but also the packing of molecules in the crystal lattice, which defines the supramolecular structure. nih.gov

Mass Spectrometric Characterization and Pyrolysis-Mass Spectroscopy

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov The mass spectrum of this compound has been used to confirm the presence of the five-membered phosphorus ring. tdl.org

Pyrolysis-mass spectroscopy (Py-MS) is a specialized technique where a material is thermally decomposed in an inert atmosphere, and the resulting fragments are immediately analyzed by mass spectrometry. h-brs.demdpi.com This method is particularly useful for analyzing non-volatile compounds and for studying thermal decomposition pathways. h-brs.de In the case of cyclophosphanes, pyrolysis can lead to the formation of smaller, reactive intermediates. researchgate.net Notably, the thermolysis of this compound is one of the few cases where the formation of phenylphosphinidene [Ph-P] can be detected with certainty by pyrolysis-mass spectroscopy. researchgate.net The technique involves heating the sample to high temperatures (e.g., 550–1400°C) to break molecular bonds in a reproducible manner, with the fragments providing a fingerprint of the original molecule. h-brs.de

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It provides a characteristic "fingerprint" based on the functional groups present in the molecule. The IR spectra of this compound and its derivatives have been used for characterization. researchgate.net For phenylcyclopolyphosphines, the IR spectrum below 600 cm⁻¹ can be used to distinguish between five- and six-membered rings, whereas the spectra above 600 cm⁻¹ show little difference. tdl.org In studies of metal carbonyl complexes of this compound, the IR data, particularly in the ν(CO) region, are crucial for characterizing the new clusters formed. rsc.org

Computational and Theoretical Investigations

Electronic Structure Analysis and Bonding Models

The arrangement of electrons and the nature of the bonding within the pentaphenylcyclopentaphosphane ring are fundamental to its structure and reactivity. Theoretical models allow for a quantitative description of these features.

Density Functional Theory (DFT) has become one of the most versatile and widely used electronic structure methods in quantum chemical calculations for understanding molecular properties. researchgate.netarxiv.org This approach is founded on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and a host of other properties for a wide range of chemical systems, from simple molecules to complex materials. etprogram.orgfzu.cz

For a molecule like this compound, DFT serves as the foundational method for obtaining optimized geometries and the electronic wavefunction. researchgate.net These outputs are then used for more detailed analyses, such as those described in the following sections. While specific DFT studies focused solely on this compound are not detailed in the available literature, the application of various DFT functionals, such as hybrid functionals (e.g., B3LYP) or those from the Minnesota family (e.g., M06-2X), is standard practice for organophosphorus compounds. researchgate.netetprogram.org These calculations provide the necessary electronic information to model bonding, reactivity, and energetic pathways. arxiv.org

Natural Bond Orbital (NBO) analysis is a powerful technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized picture of chemical bonding that aligns with classical Lewis structures. uni-muenchen.dewisc.edunih.gov NBOs are "maximum occupancy" orbitals that describe localized bonds and lone pairs. wisc.edu

A key feature of NBO analysis is its ability to quantify the polarization of a chemical bond. Each two-center bond NBO (ΩAB) is formed from two parent natural hybrid orbitals (NHOs, hA and hB), one from each atom. The contribution of each NHO to the final NBO is given by a polarization coefficient (cA, cB). wisc.edu A bond is considered covalent when the coefficients are nearly equal (cA ≈ cB) and ionic or polar when one coefficient is significantly larger than the other. wisc.edu

In this compound, NBO analysis would be used to determine the polarization of the P-P bonds within the five-membered ring and the P-C bonds connecting to the phenyl groups. The table below illustrates hypothetical NBO data for a representative P-P and P-C bond, showing how the polarization coefficients reveal the distribution of electron density.

Table 1: Hypothetical NBO Analysis of Bond Polarization in this compound This table is illustrative and provides expected trends rather than experimental data.

Bond NBO Composition % Contribution from Atom 1 % Contribution from Atom 2 Polarization
P1-P2 σ(P1-P2) c₁(NHOP1) + c₂(NHOP2) ~50% ~50% Largely Covalent
P1-C1 σ(P1-C1) c₁(NHOP1) + c₂(NHOC1) ~40% ~60% Polarized towards Carbon

Hyperconjugation refers to the stabilizing delocalization of electron density from a filled (donor) orbital into an adjacent empty (acceptor) antibonding orbital. rsc.orgresearchgate.net These interactions, while weaker than primary covalent bonds, play a crucial role in determining molecular conformation and stability. csic.es The NBO method quantifies the strength of these donor-acceptor interactions through second-order perturbation theory, which calculates a stabilization energy, E(2). researchgate.netcsic.es A larger E(2) value indicates a stronger interaction.

For this compound, several key hyperconjugative interactions are expected:

nP → σ*P-P: Delocalization from a phosphorus lone pair (a donor NBO) into the antibonding orbital of an adjacent P-P bond (an acceptor NBO).

nP → σ*P-C: Delocalization from a phosphorus lone pair into the antibonding orbital of its P-C bond.

σP-P → σ*P-P: Delocalization from one P-P bond into the antibonding orbital of a neighboring P-P bond.

Table 2: Hypothetical NBO Donor-Acceptor Interactions in this compound This table is illustrative and provides expected trends rather than experimental data.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
Lone Pair (nP1) Antibond (σ*P2-P3) 3.5 Ring Stabilization
Lone Pair (nP1) Antibond (σ*P1-C1) 2.1 P-C Bond Interaction
Bond (σP1-P2) Antibond (σ*P3-P4) 1.8 Ring Stabilization

Conformational Analysis and Dynamic Processes

This compound, (C₆H₅P)₅, is a fascinating molecule that exhibits complex structural dynamics in solution. The five-membered phosphorus ring is not planar and can adopt various conformations. The nature of the substituents on the phosphorus atoms, in this case, phenyl groups, significantly influences the energy barriers between these conformations. The dynamic behavior of this compound has been a subject of interest, particularly the interconversion between different puckered conformations of the cyclopentaphosphane ring.

The phosphorus environments within the this compound structure are not equivalent, which is reflected in its ³¹P NMR spectrum. Instead of a single sharp peak, a broader range of signals is typically observed, indicating the presence of multiple, rapidly interconverting conformations in solution. bath.ac.uk The molecule is known to adopt an "envelope" structure, analogous to cyclopentane. bath.ac.uk

Detailed computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the intricate potential energy surfaces governing these conformational changes. These theoretical approaches allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion, providing insights that are often difficult to obtain through experimental methods alone.

The conformational flexibility of the five-membered ring in this compound is often described in terms of pseudorotation. This process involves the sequential puckering of the ring atoms, allowing the molecule to pass through a series of envelope and twist conformations without significant bond angle strain. While direct experimental evidence for pseudorotation in this compound is scarce in the provided literature, it is a well-established concept for five-membered ring systems. For some related organophosphorus compounds, pseudorotation is considered to be virtually non-existent, suggesting that the energy barriers can be substantial. vdoc.pub

In related five-coordinate phosphorus compounds, a similar process known as the Berry Pseudorotation (BPR) is a well-documented mechanism for the exchange of axial and equatorial ligands in trigonal-bipyramidal structures. scribd.com This process involves a low-energy transition state with a square pyramidal geometry. While this compound is a cyclic compound and not a five-coordinate species in the same sense, the concept of low-energy pathways for the rearrangement of atomic positions is analogous. The dynamic processes observed in the NMR spectra of this compound are likely a manifestation of such low-energy conformational rearrangements.

The following table summarizes the conceptual similarities between Berry Pseudorotation and the conformational dynamics in cyclic systems.

Process Molecule Type Description Intermediate/Transition State
Berry Pseudorotation (BPR) Trigonal-Bipyramidal (e.g., PF₅)Ligand exchange between axial and equatorial positions.Square Pyramidal
Ring Pseudorotation Cyclic (e.g., Cyclopentane)Sequential puckering of ring atoms leading to interconversion of envelope and twist forms.Various low-energy conformations

This table is a conceptual illustration and not based on direct experimental data for this compound from the search results.

In solution, this compound can exist in equilibrium with other phosphorus-containing species. For instance, there is evidence for an equilibrium between phenylphosphine (B1580520), 1,2-diphenyldiphosphine, and pentaphenylcyclopentaphosphine. nsf.gov This indicates that P-P bond cleavage and reformation can occur under certain conditions, leading to a complex mixture of isomers and related compounds.

The isomerization of cyclophosphanes is a key aspect of their chemistry. For example, the less stable triphenylcyclotriphosphane rearranges to the more stable this compound at temperatures above -20 °C. vdoc.pub This highlights the thermodynamic preference for the five-membered ring system under normal conditions.

Computational studies on related diphosphine ligands have shown that isomerization can occur through intramolecular processes involving the migration of phosphine (B1218219) and other groups around a metal cluster. acs.org While not directly studying this compound itself, these studies provide a framework for understanding the types of mechanisms that might be at play. DFT calculations have been used to support a concerted process for such rearrangements. acs.org

The reaction of this compound with other reagents can also lead to the formation of various isomers. For example, its reaction with carbene precursors is a known method to generate carbene-phosphinidene adducts. escholarship.orgescholarship.org This reactivity demonstrates the accessibility of different phosphorus frameworks from the this compound precursor.

The following table provides a summary of observed equilibria and isomerizations involving this compound and related compounds.

Reactants/Precursors Conditions Products/Equilibrium Species Citation
PhenylphosphineEquilibrium in solution1,2-Diphenyldiphosphine, Pentaphenylcyclopentaphosphine nsf.gov
Triphenylcyclotriphosphane> -20 °CThis compound vdoc.pub
This compound, Carbene PrecursorSolutionCarbene-phosphinidene adducts escholarship.orgescholarship.org

Advanced Polyphosphorus Chemistry and Derived Species

Synthesis and Reactivity of Cyclooligophosphine Homologues (e.g., (RP)n)

Cyclooligophosphines, with the general formula (RP)n, are a class of inorganic ring systems that have been the subject of extensive research for over a century. dntb.gov.ua These compounds, where 'R' is an organic substituent and 'n' typically ranges from 3 to 6, serve as foundational building blocks in phosphorus chemistry. dntb.gov.ua Among these, pentaphenylcyclopentaphosphane, (PhP)5, is a particularly important and well-studied homologue.

A convenient and common synthesis for this compound involves the reduction of dichlorophenylphosphine (B166023) (PhPCl2) with a reducing agent such as thermally activated zinc powder in tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net This method provides reliable access to the five-membered ring system. The reactivity of (PhP)5 is diverse, making it a valuable starting material. For instance, hydrolysis of (PhP)5 in the presence of zinc chloride leads to an equimolar distribution of phenylphosphine (B1580520) (PhPH2), phenylphosphine oxide (PhP(=O)H2), and phenylphosphonic acid (PhP(=O)(OH)H). researchgate.netresearchgate.net

The phosphorus atoms in the (PhP)5 ring act as Lewis bases, capable of coordinating to metals and other Lewis acids. It reacts with copper(I) chloride to yield a tetranuclear copper(I) cluster, [Cu4(μ4-Cl)2(μ2-Cl)2{cyclo-(P5Ph5)}2]. researchgate.netresearchgate.net Similarly, its reaction with the borane (B79455) reagent BH3(SMe2) results in the formation of a diborane (B8814927) adduct, cyclo-1,2-(BH3)2(P5Ph5), demonstrating the ability of adjacent phosphorus atoms to act as donor sites. rsc.org The reaction proceeds even when an excess of the borane source is used, isolating only the 2:1 complex. rsc.org In the solid state, a single isomer of the borane adduct is observed, but NMR spectroscopy indicates a complex mixture of isomers exists in solution.

Furthermore, (PhP)5 can participate in redox reactions and ring transformations. It reacts with phenylphosphinic acid through an ionic mechanism to produce phenylphosphine and phenylphosphonic anhydride (B1165640). rsc.orgrsc.org The thermal decomposition of (PhP)5 is a key reaction that generates the transient intermediate phenylphosphinidene, PhP, which is a cornerstone for the chemistry discussed in subsequent sections. core.ac.ukresearchgate.net

Table 1: Selected Reactions of this compound ((PhP)5)

Reactant(s) Conditions Product(s) Reference(s)
Dichlorophenylphosphine, Zinc THF This compound researchgate.net, researchgate.net
H₂O, ZnCl₂ - PhPH₂, PhP(=O)H₂, PhP(=O)(OH)H researchgate.net, researchgate.net
BH₃(SMe₂) - cyclo-1,2-(BH₃)₂(P₅Ph₅) , rsc.org
CuCl - [Cu₄(μ₄-Cl)₂(μ₂-Cl)₂{c-(P₅Ph₅)}₂] researchgate.net, researchgate.net
Phenylphosphinic acid 85-90 °C Phenylphosphine, Phenylphosphonic anhydride rsc.org, rsc.org

Phosphinidene (B88843) and Phosphaalkene Chemistry Initiated by this compound Precursors

This compound is a significant precursor for the generation of phenylphosphinidene (PhP), a monovalent phosphorus species analogous to carbenes. The thermal decomposition (thermolysis) of (PhP)5 at high temperatures is a reliable method to produce this highly reactive intermediate in the gas phase, as confirmed by pyrolysis-mass spectroscopy. core.ac.ukresearchgate.netacs.org While free phosphinidenes are transient, their existence can be proven through trapping reactions with various substrates like dienes, alkynes, and sulfur-sulfur or arsenic-arsenic bonds. researchgate.netresearchgate.net

A pivotal development in phosphinidene chemistry has been the use of stable carbenes to trap and stabilize phosphinidenes generated from (PhP)5. In a key study, the reaction of (PhP)5 with 1,3,4,5-tetramethylimidazol-2-ylidene, a stable N-heterocyclic carbene (NHC), at room temperature yielded a stable carbene-phosphinidene adduct. oup.comresearchgate.net This product can be described as a phosphaalkene, a compound containing a phosphorus-carbon double bond. oup.com The reaction is efficient, producing the light yellow solid adduct in 79% yield. oup.com

The resulting adduct features a highly polarized P=C bond, with significant electron density on the two-coordinate phosphorus atom. This is reflected in its ³¹P NMR spectrum, which shows a characteristic upfield resonance at -53.5 ppm. oup.com X-ray crystallographic analysis confirmed the structure, revealing a P-C bond length of 179.4 pm and a valence angle at the phosphorus atom of 102.3°. oup.com This methodology, reacting cyclopolyphosphines with stable carbenes, has become a standard route to NHC-phosphinidene adducts. researchgate.netsmu.ca

Table 2: Synthesis of a Carbene-Phosphinidene Adduct from (PhP)5

Carbene Precursor Phosphorus Source Yield Product ³¹P NMR (ppm) Product ¹³C NMR (ppm, P-C) Reference(s)

Formation and Properties of Catenated Cyclotetraphosphinophosphonium Cations

This compound serves as a direct precursor for the synthesis of a novel class of phosphorus-containing cations: catenated cyclotetraphosphinophosphonium ions. nih.govresearchgate.netscience.gov These species consist of a four-membered phosphorus ring with an exocyclic phosphonium (B103445) group, having the general formula [(RP)4PR'R'']+.

The synthesis of these unique cations can be achieved through two primary routes starting from (PhP)5. nih.gov The first method involves the reaction of (PhP)5 with an alkylating agent like methyl triflate (MeOTf). This reaction leads to ring contraction and methylation, forming the [(PhP)4PPhMe]⁺ cation. nih.gov The second, more general method involves a net phosphenium ion ([PR₂]⁺) insertion into a P-P bond of the cyclophosphine ring. nih.gov For example, reacting (PhP)5 with a mixture of a dichlorophosphine (e.g., Ph₂PCl or Me₂PCl) and trimethylsilyl (B98337) triflate (Me₃SiOTf) generates the corresponding cations [(PhP)4PPh₂]⁺ and [(PhP)4PMe₂]⁺, respectively. nih.govacs.org A similar reaction using tert-butyl chloride and gallium trichloride (B1173362) yields the [(PhP)4PPhtBu]⁺ cation as a tetrachlorogallate salt. nih.gov

These five-membered cationic frameworks have been thoroughly characterized by multinuclear NMR spectroscopy and X-ray crystallography. nih.gov The ³¹P NMR spectra are complex, often appearing as AA'BB'X spin systems, which require iterative simulation for full analysis. nih.gov In the solid state, the cations adopt envelope or twist conformations, with the substituents arranged to minimize steric interactions. nih.gov However, in solution, these cations exhibit dynamic behavior, undergoing a rapid conformational exchange known as pseudorotation, which is evident from the effective C₂ symmetry observed in their NMR spectra. nih.gov

Table 3: Synthesis of Cyclotetraphosphinophosphonium Cations from (PhP)5

Cation Product Reagents Used with (PhP)5 Counterion Reference(s)
[(PhP)₄PPhMe]⁺ Methyl triflate (MeOTf) Triflate (OTf⁻) nih.gov
[(PhP)₄PPhtBu]⁺ tBuCl / GaCl₃ Tetrachlorogallate (GaCl₄⁻) nih.gov
[(PhP)₄PPh₂]⁺ Ph₂PCl / Me₃SiOTf Triflate (OTf⁻) nih.gov

Phosphanylidenephosphoranes (Phospha-Wittig Reagents) and Their Reactivity

Phosphanylidenephosphoranes, which have the general formula R-P=PR'₃, are another important class of reactive phosphorus species. rsc.orgresearchgate.net They are also known as phospha-Wittig reagents due to their analogy and reactivity, which mirrors the classic Wittig reaction in organic chemistry. acs.orgchemrxiv.org These compounds can be viewed as phosphinidenes (RP) stabilized by a phosphine (B1218219) ligand (PR'₃). researchgate.netchemrxiv.orgchemrxiv.org While phosphinidenes can be generated from the thermolysis of precursors like this compound, the direct synthesis of phospha-Wittig reagents from (PhP)5 is not the commonly reported route. researchgate.net Instead, they are often prepared by methods such as the reduction of aryldichlorophosphines with a combination of zinc and trimethylphosphine. chemrxiv.orgrsc.org

The reactivity of phospha-Wittig reagents is characterized by two main features: their phosphinidenoid behavior and the high nucleophilicity of the dicoordinate phosphorus atom. researchgate.netchemrxiv.org In their role as phosphinidene transfer agents, they react with aldehydes to generate phosphaalkenes (R-P=CR'₂), the reaction that gives them their "phospha-Wittig" name. acs.orgchemrxiv.org

The ambiphilic nature of these reagents allows them to react with a wide array of substrates. rsc.orgchemrxiv.org They undergo a facile exchange with water to produce primary phosphine oxides (RP(H)₂O). rsc.orgchemrxiv.orgchemrxiv.org Their reactivity can be modulated by coordination to Lewis acids, such as GaCl₃ or GaI₃. rsc.orgchemrxiv.org The resulting Lewis acid adducts exhibit different reaction pathways; for example, their reaction with water yields phosphino-phosphonium cations ([R-P(H)PR'₃]⁺) instead of phosphine oxides. rsc.orgchemrxiv.orgchemrxiv.org Phospha-Wittig reagents are also effective metal-free deoxygenating agents, reacting with chalcogen oxides like SO₂ and SeO₂ to form thiadiphosphiranes and selenadiphosphiranes, respectively. researchgate.net Furthermore, they can activate small molecules like ammonia (B1221849) and its derivatives, providing a metal-free pathway to aminophosphines. researchgate.net

Emerging Research Frontiers and Advanced Applications

Catalytic Applications in Organic and Organometallic Synthesis

The inherent reactivity of the phosphorus-phosphorus bonds in pentaphenylcyclopentaphosphane makes it a useful reagent in synthetic chemistry. Transition metal catalysts can effectively activate these bonds, enabling the transfer of phosphorus-containing moieties to organic substrates. This has led to the development of novel catalytic reactions for creating complex organophosphorus compounds. acs.orguu.nlnih.gov

A significant area of research involves the use of rhodium complexes to catalyze the insertion of a phenylphosphinidene (PhP) group from the this compound ring into other molecules. nih.govacs.org This method provides an efficient pathway for synthesizing organophosphorus compounds where a phosphorus atom is bonded to two heteroatoms or carbon atoms. acs.org

Insertion into Disulfides and Diselenides: Research has demonstrated that in the presence of a rhodium catalyst, such as RhH(dppe)₂, the PhP group from this compound can be inserted into the S-S bond of both acyclic and cyclic disulfides. acs.orgacs.org This reaction effectively cleaves two P-P bonds in the starting cyclophosphine and forms two new P-S bonds, yielding phenylphosphonodithioites. nih.gov The reaction is highly efficient, with reports of high yields for various substrates. acs.org For instance, the reaction with di-n-hexyl disulfide in the presence of 5 mol % RhH(dppe)₂ in refluxing THF resulted in a 94% yield of the corresponding phenylphosphonodithious acid di(hexyl) ester. acs.org This methodology has also been successfully applied to the synthesis of heterocyclic compounds containing an S-P-S group by using cyclic disulfides. acs.org The catalytic cycle is thought to involve the reaction of the rhodium catalyst with (PPh)₅ to form a diphosphene (B14672896) rhodium complex, followed by oxidative addition of the disulfide, insertion of the PhP group, and reductive elimination of the product. acs.org A similar reactivity has been observed with diselenides, leading to the formation of organophosphorus compounds with Se-P-Se linkages. acs.org

Insertion into Alkynes: Rhodium catalysts also facilitate the addition of (PPh)₅ to alkynes. researchgate.net These reactions can lead to the formation of various phosphorus-containing heterocycles. Depending on the reaction conditions, such as temperature and solvent, different products can be obtained. For example, the reaction of (PPh)₅ with alkynes like dimethyl acetylenedicarboxylate (B1228247) in refluxing THF can produce 1,2,3-triphospholenes, where a -PPh-PPh-PPh- group is transferred from the cyclophosphine. researchgate.net When the reaction is carried out at a higher temperature in chlorobenzene, the formation of 1,2-diphosphetes can accompany the triphospholenes. researchgate.net

CatalystSubstrateProduct TypeKey FindingReference
RhH(dppe)₂Acyclic Disulfides (e.g., di-n-hexyl disulfide)PhenylphosphonodithioitesHighly efficient insertion of a 'PhP' unit into the S-S bond, with up to 94% yield. acs.org
RhH(dppe)₂Cyclic Disulfides (e.g., 1,2-dithiolanes)S-P-S containing heterocyclesThe method is applicable for synthesizing heterocyclic organophosphorus compounds. acs.org
RhH(dppe)₂Diselenides (e.g., diphenyl diselenide)PhenylphosphonodiselenoitesThe PhP group can be inserted into Se-Se bonds, analogous to S-S bonds. acs.org
Rhodium ComplexAlkynes (e.g., dimethyl acetylenedicarboxylate)1,2,3-Triphospholenes & 1,2-DiphosphetesSelective formation of different phosphorus heterocycles by tuning reaction conditions. researchgate.net

Precursor in the Design of Novel Phosphorus-Containing Materials and Ligands

This compound serves as a versatile precursor for a variety of phosphorus-containing molecules, from simple organophosphorus compounds to complex ligands and materials. researchgate.netcsic.esrsc.org Its ability to act as a source of 'PhP' units under catalytic conditions is a key feature of its utility. acs.orgacs.org

The rhodium-catalyzed insertion reactions described above are a prime example of its role as a precursor, directly converting the stable cyclophosphine into functionalized organophosphorus compounds such as phosphonodithioites and phosphonodiselenoites. acs.orgnih.gov These products themselves can be valuable ligands or building blocks for larger molecules. Furthermore, the synthesis of heterocycles like 1,2,3-triphospholenes and 1,2-diphosphetes from (PPh)₅ and alkynes demonstrates its utility in creating phosphorus-rich ring systems that are of interest in materials science and coordination chemistry. researchgate.net The development of new synthetic methods using this compound continues to expand the library of accessible organophosphorus compounds, which are crucial in fields ranging from catalysis to materials science and pharmaceuticals. rsc.orgnih.gov

Supramolecular Chemistry Building Blocks

In the realm of supramolecular chemistry, which focuses on chemical systems made up of discrete numbers of molecules, this compound and related cyclophosphines are recognized as valuable building blocks. researchgate.netumd.eduthno.orgrsc.org Their rigid, cyclic structure and multiple phosphorus donor sites allow them to coordinate to metal centers in various ways. researchgate.net This multidentate character enables the construction of complex, multi-dimensional architectures, including coordination polymers and large, discrete supramolecular cages. researchgate.netresearchgate.net

The coordination can occur through a single phosphorus atom or via the aromatic P-P bonds of the ring, leading to a diversity of structural motifs. researchgate.net This versatility allows for the rational design of complex structures through coordination-driven self-assembly. Researchers have utilized cyclophosphine ligands to create assemblies ranging from polynuclear complexes to extensive, multi-dimensional coordination polymers. researchgate.net The ability to form these intricate structures makes this compound and its derivatives promising components for the development of new functional materials, molecular sensors, and host-guest systems. uni-regensburg.de

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The synthesis of pentaphenylcyclopentaphosphane, typically achieved through the reductive coupling of dichlorophenylphosphine (B166023) (PhPCl₂) with a reducing agent like thermally activated zinc powder, is a well-established method that has provided a reliable route to this foundational cyclophosphane. researchgate.net Research has elucidated its fundamental reactivity, including its hydrolysis and its behavior as a versatile ligand in coordination chemistry. researchgate.net

A significant body of work has focused on its coordination chemistry, demonstrating its ability to act as a monodentate, bridging, or bidentate ligand. researchgate.net The interaction of this compound with transition metals, particularly copper(I) halides, has been shown to produce multinuclear complexes with intricate structures. researchgate.net These studies have been instrumental in developing the broader field of cyclooligophosphane coordination chemistry, a domain recognized for its richness and yet to be fully charted. researchgate.net The polydentate nature of the cyclo-P₅ ligand is a standout feature, allowing for a spectrum of coordination modes from mono- to penta-coordination. This versatility has been a critical factor in the construction of complex supramolecular structures, including coordination polymers and cage compounds capable of encapsulating guest molecules. researchgate.net

The following table summarizes key reaction types and observations related to this compound:

Reaction Type Reactants Key Products/Observations Significance
Synthesis PhPCl₂, Zinc powderThis compound (c-(P₅Ph₅))Established route to the core compound. researchgate.net
Hydrolysis c-(P₅Ph₅), ZnCl₂PhPH₂, PhP(=O)H₂, PhP(=O)(OH)HDemonstrates the reactivity of the P-P bonds. researchgate.net
Complexation c-(P₅Ph₅), Cu(I) halidesMultinuclear copper(I) chloride complexesHighlights its role as a versatile ligand. researchgate.net
Coordination c-(P₅Ph₅), Transition metalsCoordination polymers, CagesShows potential for building complex architectures. researchgate.net

Unexplored Reactivity and Synthetic Avenues

While the classical synthesis of this compound is efficient, the exploration of alternative and more versatile synthetic methodologies for cyclophosphanes remains an active area of research. researchgate.netresearchgate.net Avenues such as P-N/P-P bond metathesis and the utilization of phosphinidene-carbene adducts present intriguing possibilities for accessing not only this compound but also its derivatives with tailored functionalities. researchgate.netresearchgate.net

The reactivity of the this compound ring itself warrants deeper investigation. While ring-expansion and fragmentation reactions have been a focus in the study of smaller, more strained cyclophosphanes like cyclotriphosphanes, the analogous reactivity of the five-membered ring is a comparatively underexplored frontier. researchgate.netbris.ac.uk Probing its behavior under various reaction conditions—thermal, photochemical, or in the presence of novel reagents—could unlock new transformations and lead to the synthesis of unprecedented phosphorus-containing scaffolds.

Future research could focus on the following areas:

Functionalized Derivatives: Developing synthetic routes to this compound derivatives with specific electronic or steric properties.

Ring-Opening Polymerization: Investigating the potential for controlled ring-opening polymerization to form novel polyphosphinidenes.

Insertion Reactions: Exploring the insertion of small molecules or unsaturated fragments into the P-P bonds of the ring.

Potential for New Coordination Architectures and Ligand Design

The demonstrated ability of the cyclo-P₅ ligand to adopt a multitude of coordination modes is a compelling foundation for the design of novel and complex coordination architectures. researchgate.net The self-assembly of this compound with various metal centers offers a pathway to materials with unique structural motifs and functionalities. researchgate.net The factors that govern the final architecture, such as the nature of the metal ion, the counter-ion, and the solvent system, are critical variables that can be systematically tuned to target specific outcomes. researchgate.net

The design of new ligands based on the this compound framework is a particularly promising direction. By chemically modifying the phenyl substituents, it is possible to introduce additional donor sites, chiral centers, or responsive moieties. Such modifications could lead to:

Multimetallic Assemblies: Ligands designed to coordinate multiple metal centers in a controlled manner, leading to clusters with interesting magnetic or catalytic properties.

Host-Guest Systems: The creation of larger and more sophisticated cage-like structures with tailored cavities for the selective recognition and binding of guest molecules. researchgate.net

Catalytically Active Frameworks: The incorporation of catalytically active metal centers into coordination polymers or metal-organic frameworks (MOFs) built from this compound-based linkers.

The following table outlines potential design strategies and their expected outcomes:

Design Strategy Modification to c-(P₅Ph₅) Potential Outcome
Introduction of Donor Groups Functionalizing phenyl rings with N, O, or S donorsHeterometallic complexes, enhanced coordination versatility.
Incorporation of Chirality Using chiral phosphines in the synthesis or resolving enantiomersEnantioselective catalysts, chiral recognition materials.
Steric Tuning Varying the steric bulk of the aryl substituentsControl over coordination number and geometry of metal centers.

Advanced Computational Methodologies in Phosphane Research

The application of advanced computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in modern phosphane research. researchgate.netbris.ac.ukrsc.org These theoretical approaches provide deep insights into the electronic structure, bonding, and reactivity of cyclophosphanes, complementing and guiding experimental work. researchgate.netrsc.org For this compound, computational studies can be leveraged to:

Predict Reactivity: Model reaction pathways and transition states to predict the feasibility of unexplored reactions and to understand the mechanisms of observed transformations.

Analyze Bonding and Structure: Elucidate the nature of the P-P bonds and the conformational landscape of the five-membered ring and its complexes. DFT calculations have been successfully used to assess ring strain and to rationalize the relative energies of different isomers of phosphane complexes. researchgate.netbris.ac.uk

Design Novel Ligands: Computationally screen potential ligand modifications to predict their coordination behavior and the electronic properties of the resulting metal complexes. This in-silico design process can significantly accelerate the discovery of new functional materials.

The synergy between experimental synthesis and characterization and advanced computational analysis will undoubtedly continue to be a driving force in uncovering the rich and complex chemistry of this compound and related cyclophosphanes.

Q & A

Q. How can contradictory literature on the photophysical behavior of this compound be resolved?

  • Methodological Answer : Standardize excitation wavelengths (e.g., 365 nm) and solvent systems (e.g., degassed CH2Cl2) to minimize environmental variability. Time-resolved fluorescence and transient absorption spectroscopy differentiate triplet vs. singlet excited states, reconciling discrepancies in quantum yield reports .

Guidance for Data Interpretation and Contradiction Analysis

  • Cross-disciplinary validation : Integrate synthetic, spectroscopic, and computational data to resolve ambiguities (e.g., conflicting XRD vs. NMR results) .
  • Ethical reporting : Disclose extrapolation limits in toxicity/environmental studies and recommend targeted experiments to fill data gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.